molecular formula C9H7ClN2O2 B1600664 7-Chloro-8-methoxyquinoxalin-2-ol CAS No. 347162-21-4

7-Chloro-8-methoxyquinoxalin-2-ol

Cat. No. B1600664
M. Wt: 210.62 g/mol
InChI Key: WMDMQPUOPQQZSF-UHFFFAOYSA-N
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Description

“7-Chloro-8-methoxyquinoxalin-2-ol” is a chemical compound with the CAS Number: 347162-21-4 and a molecular weight of 210.62 . It is a solid substance stored in dry conditions at 2-8°C .


Molecular Structure Analysis

The IUPAC name of this compound is 7-chloro-8-methoxy-2-quinoxalinol . The InChI code is 1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

“7-Chloro-8-methoxyquinoxalin-2-ol” is a solid substance . It has a molecular weight of 210.62 .

Scientific Research Applications

Anti-tubercular Activity

A study explored the synthesis and characterization of novel quinoxaline derivatives, evaluating their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Among these derivatives, certain compounds demonstrated significant anti-tubercular activity, with minimum inhibitory concentration (MIC) values highlighting their potential as therapeutic agents against tuberculosis. This research indicates the potential application of 7-Chloro-8-methoxyquinoxalin-2-ol analogs in developing new anti-tubercular treatments (Srinivasarao et al., 2020).

Cadmium Detection

Another application identified is in environmental monitoring, where a compound, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, was characterized as a selective chemosensor for cadmium (Cd2+) over other metal ions. This compound exhibits a significant increase in fluorescence upon binding to Cd2+, suggesting its usefulness in detecting cadmium concentrations in waste effluents and food products, showcasing an environmental application of 7-Chloro-8-methoxyquinoxalin-2-ol derivatives (Prodi et al., 2001).

Antimicrobial Properties

Further research into quinoxaline derivatives focused on their antimicrobial properties. New quinoxaline derivatives were synthesized, aiming to optimize antimicrobial activity against various pathogens. This study indicates that modifying the quinoxaline nucleus with different substituents can enhance antimicrobial efficacy, suggesting the potential of 7-Chloro-8-methoxyquinoxalin-2-ol based compounds in antimicrobial therapy (Singh et al., 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

7-chloro-8-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9-5(10)2-3-6-8(9)12-7(13)4-11-6/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDMQPUOPQQZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1NC(=O)C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445038
Record name 7-chloro-8-methoxy-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-8-methoxyquinoxalin-2-ol

CAS RN

347162-21-4
Record name 7-chloro-8-methoxy-2-quinoxalinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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